molecular formula C10H13ClF3N B13446049 2-[2-Methyl-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride

2-[2-Methyl-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride

Cat. No.: B13446049
M. Wt: 239.66 g/mol
InChI Key: KDPVWXAQNCYCAD-UHFFFAOYSA-N
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Description

2-[2-Methyl-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a trifluoromethyl group attached to a benzene ring, which significantly influences its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Methyl-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the Benzene Ring Substituent: The trifluoromethyl group is introduced into the benzene ring through electrophilic aromatic substitution reactions. Common reagents for this step include trifluoromethyl iodide and a suitable catalyst.

    Amination: The introduction of the amine group is achieved through nucleophilic substitution reactions. This step often involves the use of amine precursors such as ethylamine or methylamine.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

2-[2-Methyl-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as hydroxide ions or alkoxide ions are commonly employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-Methyl-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[2-Methyl-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride
  • (2-Fluoro-5-trifluoromethyl-phenyl)-hydrazine hydrochloride
  • 5-[(2-methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)amino

Uniqueness

2-[2-Methyl-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride is unique due to the presence of both a trifluoromethyl group and an amine group on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H13ClF3N

Molecular Weight

239.66 g/mol

IUPAC Name

2-[2-methyl-5-(trifluoromethyl)phenyl]ethanamine;hydrochloride

InChI

InChI=1S/C10H12F3N.ClH/c1-7-2-3-9(10(11,12)13)6-8(7)4-5-14;/h2-3,6H,4-5,14H2,1H3;1H

InChI Key

KDPVWXAQNCYCAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(F)(F)F)CCN.Cl

Origin of Product

United States

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